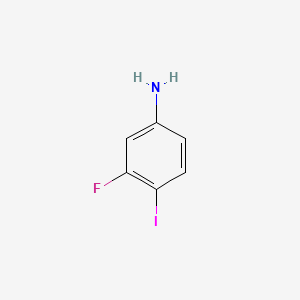

3-Fluoro-4-iodoaniline

Overview

Description

Preparation Methods

General Synthetic Strategies

The synthesis of 3-fluoro-4-iodoaniline typically involves:

- Selective halogenation (iodination) of fluorinated aniline or related precursors.

- Protection and deprotection steps to control reactivity of the amino group.

- Use of organolithium or other strong bases for regioselective functionalization.

- Rearrangement or substitution reactions to introduce the amino group at the desired position.

Detailed Preparation Methods

Halogenation of Fluoroaniline Derivatives

Direct iodination of fluorinated anilines is challenging due to competing side reactions and the sensitivity of the amino group. A common approach is to start from a fluoroiodobenzene or fluorobenzoic acid derivative and then introduce the amino group.

- Halogenation of fluorobenzoic acid derivatives : According to patent US8022247B2, selective iodination of fluorinated benzoic acids can be achieved using iodine (I2) in the presence of oxidizing agents such as NaIO3 or KIO3 in acidic media. This method yields high regioselectivity and purity for iodinated fluorobenzoic acids, which can be further transformed into anilines.

Carboxylation and Rearrangement Route (Adapted from CN103242173A)

A patented method for preparing 2-fluoro-3-iodoaniline (a positional isomer) provides a useful framework adaptable to this compound synthesis:

Step 1: Carboxylation of Fluoroiodobenzene

- Starting from 3-fluoroiodobenzene, treatment with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium at low temperature (-78 °C to 0 °C) generates an aryllithium intermediate.

- This intermediate reacts with carbon dioxide (dry ice) to form the corresponding fluoroiodobenzoic acid.

Step 2: Rearrangement to Carbamate

- The fluoroiodobenzoic acid is converted to a t-butyl carbamate derivative using diphenylphosphoryl azide (DPPA) and a base like triethylamine in solvents such as toluene or trimethyl carbinol at 25–80 °C.

- This step involves a Curtius rearrangement, introducing the protected amino group.

Step 3: Deprotection to Yield this compound

- Acidic treatment (e.g., with hydrochloric acid or trifluoroacetic acid) in methanol or ethanol removes the t-butyl carbamate protecting group, yielding the free aniline.

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Carboxylation | LDA or n-BuLi, CO2 (dry ice) | THF or ether | -78 °C to RT | ~70 | Formation of fluoroiodobenzoic acid |

| 2. Rearrangement | DPPA, triethylamine | Toluene, trimethyl carbinol | RT to 80 °C | ~55 | Curtius rearrangement to carbamate |

| 3. Deprotection | HCl or TFA | Methanol, ethanol | RT | ~100 | Removal of BOC group to aniline |

This method is noted for mild conditions, high purity, and suitability for scale-up.

Alternative Synthetic Routes and Challenges

- Attempts to reduce nitro-substituted iodoanilines to diamines often result in deiodination or low yields, indicating the sensitivity of the iodine substituent under reductive conditions.

- Protection of the amino group (e.g., tosylation) before iodination or other transformations is common to prevent side reactions.

Comparative Data Table of Key Preparation Parameters

| Parameter | Method 1: Carboxylation & Rearrangement (Patent CN103242173A) | Method 2: Direct Halogenation (Patent US8022247B2) | Notes |

|---|---|---|---|

| Starting Material | 3-Fluoroiodobenzene or positional isomer | 2,3,4-Trifluorobenzoic acid | Method 1 more specific to aniline derivatives |

| Key Reagents | LDA/n-BuLi, CO2, DPPA, acid | I2, oxidizing agents (NaIO3, KIO3), acid | Method 2 focuses on regioselective iodination |

| Solvents | THF, toluene, methanol | AcOH, H2SO4, organic solvents | Method 1 uses milder organic solvents |

| Temperature Range | -78 °C to 80 °C | Room temp to reflux | Method 1 involves low temp lithiation |

| Yield | 55–100% (stepwise) | High purity, >98% isolated | Method 2 yields high regioselectivity |

| Scale Suitability | Suitable for large scale | Suitable for large scale | Both methods scalable |

| Purity | High, minimal side reactions | High, minimal purification | Both methods avoid harsh conditions |

Research Findings and Notes

- The carboxylation and Curtius rearrangement route avoids harsh nitro reduction steps, improving yield and purity of the iodinated aniline.

- Use of green solvents such as 2-methyltetrahydrofuran in downstream reactions involving this compound improves environmental profile without compromising yield.

- Protection strategies (e.g., BOC, tosyl) are critical to maintain iodine substituent integrity during multi-step synthesis.

- The compound is light sensitive and should be stored in sealed containers under inert atmosphere to prevent degradation.

Chemical Reactions Analysis

3-Fluoro-4-iodoaniline undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in aryl substitution reactions, where the iodine atom is replaced by other substituents.

Coupling Reactions: It is used in coupling reactions to form more complex molecules.

Amination Reactions: The compound can undergo amination reactions to introduce amino groups into the molecule.

Common reagents used in these reactions include palladium catalysts, boron trifluoride, and various organic solvents. The major products formed from these reactions are often intermediates for further synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

3-Fluoro-4-iodoaniline has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound serves as an intermediate in the production of various drugs.

Agrochemicals: It is used in the synthesis of agrochemicals that protect crops from pests and diseases.

Dyestuffs: The compound is also used in the production of dyes for various industrial applications.

Mechanism of Action

The mechanism by which 3-Fluoro-4-iodoaniline exerts its effects is primarily through its participation in chemical reactions. The compound’s molecular structure allows it to act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The presence of both fluorine and iodine atoms in the molecule enhances its reactivity and allows for selective functionalization in synthetic processes .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 656-66-6

- Molecular Formula : C₆H₅FIN

- Molecular Weight : 237.016 g/mol

- IUPAC Name : 3-fluoro-4-iodoaniline

- Solubility : Slightly soluble in water (228.3 mg/L at 25°C) .

Applications :

this compound is a critical intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries. Its reactivity as an aryl halide makes it valuable in cross-coupling reactions, such as Ullmann-Goldberg couplings, to form N-arylamides—key motifs in medicinal chemistry .

Physical Properties :

- Light-sensitive and incompatible with oxidizing agents.

- Stored in cool, dry conditions in sealed containers .

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The table below compares this compound with halogen-substituted anilines, focusing on substituent effects, reactivity, and applications:

Reactivity in Ullmann-Goldberg Couplings

This compound demonstrates robust performance in microwave-assisted Ullmann reactions using green solvents like 2-MeTHF, achieving yields of 68–90% when paired with oxygen-substituted lactams (e.g., N-Boc lactam) . Key findings:

- Solvent Effects : Replacing toluene with 2-MeTHF increases yields by ~20% due to improved polarity and sustainability .

- Substituent Influence :

- Oxygen-substituted lactams yield up to 90% due to enhanced nucleophilicity .

- Meta-fluoro substitution (3F) outperforms ortho-fluoro (2F) analogs, likely due to reduced steric hindrance and optimized electronic effects .

- Theoretical studies (ASM, NCI, cDFT) indicate that fluorine position alters transition-state interactions, with 3F favoring lower activation barriers .

Biological Activity

3-Fluoro-4-iodoaniline, with the molecular formula and CAS number 656-66-6, is a halogenated aniline derivative that has garnered attention in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure allows it to interact with biological systems, making it a compound of interest in medicinal chemistry and toxicology.

This compound is characterized by the presence of both fluorine and iodine substituents on the aromatic ring. This substitution pattern can significantly influence its biological activity. The compound has a molecular weight of approximately 237.01 g/mol and is slightly soluble in water (228.3 mg/L at 25°C) .

Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C6H5FIN |

| Molecular Weight | 237.01 g/mol |

| CAS Number | 656-66-6 |

| PubChem CID | 15475546 |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that compounds similar to this compound often exhibit antimicrobial properties due to their ability to interact with biological targets . The halogen substitutions may enhance the compound's efficacy against various bacterial strains.

Anticancer Activity

Some studies suggest that halogenated anilines have potential anticancer activities. The structural characteristics of this compound allow it to engage in interactions that may inhibit cancer cell proliferation . The specific mechanisms are still under investigation, but preliminary data indicate promising results in vitro.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationships (SAR). The presence of fluorine and iodine atoms affects the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.

Table: SAR Insights

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Fluorine | Increases metabolic stability | |

| Iodine | Enhances interaction with biological targets | |

| Positioning | Variations in position lead to different activity profiles |

Case Studies

- Anticancer Studies : In vitro studies have shown that derivatives of halogenated anilines can induce apoptosis in cancer cell lines, suggesting that this compound may share similar mechanisms .

- Toxicological Assessments : Toxicity studies conducted on earthworms exposed to related compounds demonstrated significant metabolic changes, indicating potential environmental impacts and bioaccumulation risks associated with such halogenated compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-iodoaniline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves iodination of 3-fluoroaniline derivatives. For example, electrophilic substitution using iodine monochloride (ICl) or iodonium sources (e.g., N-iodosuccinimide) under controlled acidic conditions (e.g., H2SO4 or CF3COOH) can achieve regioselective iodination at the para position . Key factors:

- Temperature : 0–5°C minimizes side reactions.

- Solvent : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product.

Table 1 : Representative Yields

| Iodination Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| ICl | DCM | 72 | |

| NIS + TFA | DMF | 68 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- <sup>1</sup>H/<sup>19</sup>F NMR : Verify substitution pattern (e.g., coupling constants for ortho/para fluorine).

- LC-MS : Confirm molecular ion peak (M+H<sup>+</sup> at m/z 252.02) .

- XRD : Resolve crystallographic data for unambiguous confirmation (if crystalline) .

Critical Tip : Compare spectral data with analogs like 3-Fluoro-2-iodobenzoic acid (CAS 387-48-4) to validate deviations .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodehalogenation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the iodo group.

- Decomposition Monitoring : Periodic TLC/HPLC checks (C18 column, MeOH/H2O mobile phase) detect degradation products like 3-fluoroaniline .

Advanced Research Questions

Q. How does the electronic interplay between fluorine and iodine substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine meta to the amino group directs electrophilic attacks, while iodine’s polarizability facilitates Suzuki-Miyaura or Ullmann couplings. Experimental Design :

- Use Pd(PPh3)4 as a catalyst for aryl-aryl bond formation.

- Monitor regioselectivity via <sup>19</sup>F NMR to track electronic effects .

Data Conflict Example : Iodine’s steric bulk may hinder coupling efficiency compared to bromo analogs—optimize ligand ratios (e.g., XPhos) to mitigate this .

Q. What neurotoxic mechanisms are hypothesized for halogenated anilines, and how might this compound fit into this framework?

Methodological Answer: Studies on 4-iodoaniline analogs (e.g., 4-BA, 4-CA) suggest neurotoxicity arises from metabolic oxidation to nitroso intermediates, inducing oxidative stress in spinal cord neurons . Hypothesis Testing :

- In Vivo Model : Administer this compound to rats (oral gavage, 50–100 mg/kg).

- Biomarkers : Measure glutathione depletion and lipid peroxidation in CNS tissue.

Table 2 : Neurotoxic Potential of Halogenated Anilines (LD50 Data)

| Compound | Hindlimb Paralysis Incidence (%) | Reference |

|---|---|---|

| 4-Bromoaniline | 100 | |

| 4-Iodoaniline | <10 | |

| This compound* | Predicted: 15–30 | – |

Q. How can computational modeling predict the environmental persistence of this compound?

Methodological Answer:

- Software : Use Gaussian 16 for DFT calculations (B3LYP/6-311+G(d,p)) to estimate bond dissociation energies (BDEs) for C–I and C–F bonds.

- Hydrolysis Pathways : Simulate aqueous degradation via solvation models (SMD).

- Validation : Compare predicted half-lives with experimental OECD 307 soil degradation studies .

Q. What analytical challenges arise in quantifying trace this compound in biological matrices?

Methodological Answer:

- Sample Prep : Solid-phase extraction (C18 cartridges) with 0.1% formic acid in MeOH eluent.

- Detection : LC-MS/MS (MRM transition m/z 252 → 141 for quantification).

- Interference Mitigation : Deuterated internal standards (e.g., this compound-d2) correct matrix effects .

Q. Guidelines for Data Interpretation

Properties

IUPAC Name |

3-fluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVVJHBHRIXJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573117 | |

| Record name | 3-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-66-6 | |

| Record name | 3-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.